1,7-Heptanediamine

Descripción

The exact mass of the compound 1,7-Diaminoheptane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45777. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

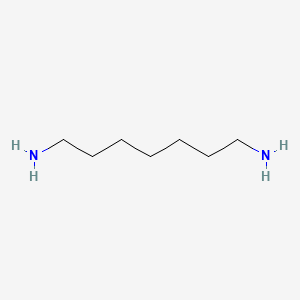

Structure

3D Structure

Propiedades

IUPAC Name |

heptane-1,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c8-6-4-2-1-3-5-7-9/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSKHLMYTZNYKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60214848 | |

| Record name | 1,7-Diaminoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646-19-5 | |

| Record name | 1,7-Heptanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Diaminoheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-Heptanediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,7-Diaminoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTAMETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3011L9B20C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,7-Heptanediamine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Heptanediamine, a linear aliphatic diamine, serves as a versatile building block in organic synthesis and materials science. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a particular focus on its emerging role in drug development. Detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways are presented to support advanced research and development activities.

Chemical Structure and Identification

This compound, also known as heptamethylenediamine, consists of a seven-carbon aliphatic chain with primary amino groups at both termini. This structure imparts flexibility and reactivity, making it a valuable bifunctional monomer and linker.

Chemical Structure:

Identifiers:

| Identifier | Value |

|---|---|

| IUPAC Name | heptane-1,7-diamine[1] |

| CAS Number | 646-19-5[1] |

| Molecular Formula | C₇H₁₈N₂[1] |

| Molecular Weight | 130.23 g/mol [1] |

| InChI Key | PWSKHLMYTZNYKO-UHFFFAOYSA-N[1] |

| SMILES | NCCCCCCCN[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.

Table 2.1: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 26-29 °C | [2] |

| Boiling Point | 223-225 °C | [2] |

| Density | 0.86 g/cm³ | [2] |

| Flash Point | 190 °F (88 °C) | [2] |

| Water Solubility | Soluble | [2][3] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, ether, and benzene | [2][3] |

| pKa (predicted) | 10.95 ± 0.10 | [2] |

Table 2.2: Spectral Data of this compound

| Spectrum Type | Key Peaks/Signals | Reference |

| ¹H NMR | Data available in spectral databases. | [1] |

| ¹³C NMR | Data available in spectral databases. | [1][4] |

| IR (Infrared) | Characteristic peaks for N-H and C-H stretching. | [1] |

| Mass Spectrometry (GC-MS) | Top peak at m/z 30. | [1] |

Synthesis and Reactions

Synthesis

A common laboratory-scale synthesis of this compound involves the reduction of pimelonitrile.

Experimental Protocol: Reduction of Pimelonitrile

Materials:

-

Pimelonitrile

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂

-

Anhydrous diethyl ether or ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of pimelonitrile in an appropriate anhydrous solvent (e.g., diethyl ether for LiAlH₄ reduction or ethanol for catalytic hydrogenation) is prepared.

-

For LiAlH₄ reduction: The solution of pimelonitrile is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

-

For catalytic hydrogenation: The ethanolic solution of pimelonitrile is introduced into a high-pressure autoclave containing a catalytic amount of Raney Nickel. The autoclave is then pressurized with hydrogen gas and heated.

-

Work-up: After the reaction is complete (monitored by TLC or GC), the reaction is carefully quenched. For the LiAlH₄ reduction, this is typically done by the sequential addition of water and aqueous NaOH. The resulting precipitate is filtered off, and the organic layer is separated. For the catalytic hydrogenation, the catalyst is filtered off.

-

The crude this compound is then purified by distillation under reduced pressure.

Key Reactions

This compound readily undergoes reactions typical of primary amines, making it a valuable monomer for polymerization and a scaffold for the synthesis of more complex molecules.

Reaction with Acyl Chlorides to Form Polyamides:

This compound reacts with dicarboxylic acid chlorides (diacyl chlorides) in a condensation polymerization to form polyamides.[5]

Experimental Protocol: Synthesis of a Polyamide from this compound and a Diacyl Chloride

Materials:

-

This compound

-

A diacyl chloride (e.g., sebacoyl chloride)

-

An inert solvent (e.g., dichloromethane or chloroform)

-

A base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct

Procedure:

-

A solution of this compound and the base in the inert solvent is prepared in a beaker.

-

A solution of the diacyl chloride in the same solvent is carefully layered on top of the diamine solution.

-

The polyamide forms at the interface of the two layers. The polymer film can be drawn out continuously from the interface.

-

The resulting polyamide is then washed with water and a suitable organic solvent to remove unreacted monomers and byproducts, and then dried.

Applications in Drug Development

The bifunctional nature of this compound makes it an attractive component in the design of various therapeutic agents and tools.

Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The properties of the linker, such as its length, rigidity, and solubility, are critical for the efficacy of the PROTAC. Aliphatic diamines like this compound are commonly used as building blocks for these linkers.

Logical Relationship of a PROTAC:

Caption: Logical workflow of PROTAC-mediated protein degradation.

Scaffold for Enzyme Inhibitors

Derivatives of this compound have been investigated as inhibitors of various enzymes. A notable example is their use in the development of inhibitors for deoxyhypusine synthase.

Deoxyhypusine Synthase Inhibition Pathway:

Deoxyhypusine synthase is a key enzyme in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), a process essential for cell proliferation. Inhibition of this enzyme is a potential therapeutic strategy for diseases characterized by excessive cell growth, such as cancer. Derivatives of this compound have been shown to be potent inhibitors of this enzyme.[1]

Caption: Inhibition of the deoxyhypusine synthesis pathway by this compound derivatives.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical with a well-defined structure and a range of useful properties. Its applications extend from the production of polymers to a scaffold in the design of sophisticated therapeutic agents. This guide has provided a technical overview of its key characteristics and applications, including detailed experimental context, to aid researchers and professionals in its effective and safe utilization. As research into targeted protein degradation and enzyme inhibition continues to grow, the importance of building blocks like this compound in medicinal chemistry is expected to increase.

References

An In-depth Technical Guide to 1,7-Heptanediamine and Its Derivatives

This technical guide provides a comprehensive overview of 1,7-Heptanediamine, a versatile linear aliphatic diamine. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its synonyms, physicochemical properties, and key applications. This document includes detailed experimental protocols for its use in the synthesis of advanced materials and its role in biochemical assays.

Chemical Identity and Synonyms

This compound is known by several names in scientific literature and commercial catalogs. A comprehensive list of its synonyms is provided below to aid in literature searches and material sourcing.

| Synonym Type | Name |

| Systematic Name | This compound |

| Heptane-1,7-diamine | |

| Common Name | Heptamethylenediamine |

| 1,7-Diaminoheptane | |

| CAS Registry No. | 646-19-5 |

| EC Number | 211-468-2 |

| Linear Formula | NH₂(CH₂)₇NH₂ |

| Other Identifiers | 1,9-Diazanonane, NSC-45777 |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application in various chemical syntheses and formulations. The following table summarizes its key quantitative data.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₈N₂ | [1][2] |

| Molecular Weight | 130.23 g/mol | [1][2] |

| Appearance | White to colorless solid or liquid | [3][4] |

| Melting Point | 26-29 °C | [2][5][6] |

| Boiling Point | 223-225 °C | [2][5][6] |

| Density | 0.86 g/cm³ | [5] |

| Flash Point | 88 °C (closed cup) | [2] |

| Solubility | Soluble in water, ethanol, acetone, ether, and benzene. | [5][7] |

Applications and Experimental Protocols

This compound serves as a valuable building block in several areas of research and development, including as a monomer for polyamides, a component of pH-responsive hydrogels, and a scaffold for the synthesis of enzyme inhibitors.

Inhibition of Deoxyhypusine Synthase (DHS)

Derivatives of this compound are potent inhibitors of deoxyhypusine synthase (DHS), an enzyme critical for the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A). This modification is essential for cell proliferation, making DHS an attractive target in cancer therapy.

A key derivative is N1-guanyl-1,7-diaminoheptane (GC7) , a competitive inhibitor of DHS.[8] The pathway below illustrates the role of DHS and its inhibition by GC7.

This protocol outlines a general procedure for assessing the inhibitory activity of compounds like GC7 against DHS. The assay measures the incorporation of a radiolabeled substrate into the eIF5A protein.[1]

Materials:

-

Recombinant human DHS and eIF5A precursor protein.

-

[1,8-³H]spermidine.

-

Tris-HCl buffer (pH 9.2-9.5).

-

Dithiothreitol (DTT).

-

NAD⁺.

-

Inhibitor compound (e.g., GC7) dissolved in an appropriate solvent.

-

Trichloroacetic acid (TCA).

-

Scintillation fluid.

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, DTT, NAD⁺, and the eIF5A precursor protein.

-

Add the inhibitor compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding DHS and [1,8-³H]spermidine.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding cold TCA to precipitate the proteins.

-

Wash the protein precipitate thoroughly with TCA to remove unincorporated [³H]spermidine.

-

Dissolve the precipitate and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each inhibitor concentration relative to a control reaction without the inhibitor.

The following workflow diagram illustrates the key steps in the DHS inhibition assay.

Synthesis of Polyamides via Interfacial Polymerization

This compound is a suitable monomer for the synthesis of polyamides, such as nylon, through interfacial polymerization. This method involves the reaction of a diamine in an aqueous phase with a diacid chloride in an immiscible organic phase.

The diagram below illustrates the logical flow of polyamide synthesis via interfacial polymerization.

This protocol describes the synthesis of a polyamide from this compound and sebacoyl chloride.

Materials:

-

This compound.

-

Sebacoyl chloride.

-

Sodium hydroxide (NaOH).

-

Hexane (or another water-immiscible organic solvent).

-

Deionized water.

-

A beaker.

-

Forceps.

Procedure:

-

Aqueous Phase: Prepare an aqueous solution of this compound and a small amount of NaOH (to neutralize the HCl byproduct). For example, dissolve 0.5 g of this compound and 0.2 g of NaOH in 50 mL of deionized water.

-

Organic Phase: Prepare a solution of sebacoyl chloride in an organic solvent. For instance, dissolve 0.5 mL of sebacoyl chloride in 50 mL of hexane.

-

Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker, minimizing mixing to create a distinct interface.

-

A film of polyamide will form at the interface almost immediately.

-

Using forceps, gently grasp the center of the polymer film and pull it upwards from the beaker. A continuous rope of nylon can be drawn out.

-

Washing and Drying: Wash the collected polyamide rope with water and then with ethanol to remove unreacted monomers and byproducts. Allow the polymer to dry completely.

Preparation of pH-Responsive Hydrogels

This compound can be incorporated into hydrogel networks, such as those based on alginate, to impart pH-responsive properties. The amine groups of the diamine can be protonated or deprotonated depending on the pH, leading to changes in the hydrogel's swelling behavior.

This protocol provides a general method for preparing a pH-responsive hydrogel incorporating this compound.

Materials:

-

Sodium alginate.

-

This compound.

-

Calcium chloride (CaCl₂) as a crosslinking agent.

-

Deionized water.

Procedure:

-

Prepare a 2% (w/v) solution of sodium alginate in deionized water by stirring until fully dissolved.

-

Add this compound to the alginate solution at a desired concentration (e.g., 0.5% w/v) and stir until homogeneous.

-

Extrude the alginate-diamine solution dropwise into a calcium chloride solution (e.g., 2% w/v).

-

Hydrogel beads will form instantly upon contact with the CaCl₂ solution due to ionic crosslinking of the alginate chains.

-

Allow the beads to cure in the CaCl₂ solution for about 30 minutes to ensure complete crosslinking.

-

Collect the hydrogel beads and wash them with deionized water to remove excess calcium chloride.

-

The resulting hydrogel beads can be tested for their pH-responsive swelling behavior by incubating them in buffer solutions of different pH values and measuring the change in their weight or size.

Conclusion

This compound is a chemical compound with a broad range of applications, from the synthesis of polymers like polyamides to the development of advanced functional materials such as pH-responsive hydrogels. Its derivatives have also shown significant potential in the field of drug discovery as enzyme inhibitors. The detailed protocols and data presented in this guide are intended to facilitate further research and innovation utilizing this versatile diamine.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Effects of N1-guanyl-1,7-diaminoheptane, an inhibitor of deoxyhypusine synthase, on the growth of tumorigenic cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. N1-guanyl-1,7-diaminoheptane enhances the chemosensitivity of acute lymphoblastic leukemia cells to vincristine through inhibition of eif5a-2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US9243237B2 - Method for mass production of factor VII/VIIA - Google Patents [patents.google.com]

- 6. effects-of-n1-guanyl-1-7-diaminoheptane-an-inhibitor-of-deoxyhypusine-synthase-on-the-growth-of-tumorigenic-cell-lines-in-culture - Ask this paper | Bohrium [bohrium.com]

- 7. N(1)-guanyl-1,7,-diamineoheptane, an inhibitor of deoxyhypusine synthase, suppresses differentiation and induces apoptosis via mitochondrial and AMPK pathways in immortalized and malignant human oral keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N1-Guanyl-1,7-diaminoheptane [GC7] [cogershop.com]

An In-depth Technical Guide to 1,7-Heptanediamine (CAS Number 646-19-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,7-Heptanediamine (CAS 646-19-5), a linear aliphatic diamine with significant applications in polymer chemistry and as a precursor in the development of therapeutic agents. This document details its chemical and physical properties, synthesis, and key applications, with a focus on its role as a precursor to the deoxyhypusine synthase inhibitor N1-guanyl-1,7-diaminoheptane. Detailed experimental protocols for its synthesis, the synthesis of its derivatives, and relevant biological assays are provided to support researchers in their scientific endeavors.

Introduction

This compound, also known as heptamethylenediamine, is a colorless to pale yellow liquid or solid with the chemical formula C₇H₁₈N₂.[1] Its structure consists of a seven-carbon chain with primary amine groups at both ends, making it a versatile building block in various chemical syntheses. Its bifunctionality allows it to participate in polymerization reactions to form polyamides and to act as a curing agent for epoxy resins.[1][2] In the realm of drug development, this compound serves as a critical starting material for the synthesis of N1-guanyl-1,7-diaminoheptane (GC7), a potent inhibitor of deoxyhypusine synthase (DHS), an enzyme implicated in cell proliferation and diseases such as cancer.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental settings.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 646-19-5 | [1] |

| Molecular Formula | C₇H₁₈N₂ | [1] |

| Molecular Weight | 130.23 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 26-29 °C | [5] |

| Boiling Point | 223-225 °C | [5] |

| Density | 0.86 g/cm³ | [1] |

| Solubility | Soluble in water, ethanol, acetone, ether, and benzene. | |

| Flash Point | 88 °C (closed cup) | |

| Synonyms | Heptamethylenediamine, 1,7-Diaminoheptane | [5] |

Synthesis of this compound

This compound can be synthesized via the catalytic hydrogenation of pimelonitrile. This process involves the reduction of the nitrile groups to primary amine groups.

Experimental Protocol: Catalytic Hydrogenation of Pimelonitrile

Materials:

-

Pimelonitrile

-

Raney Nickel or Palladium on Carbon (Pd/C) catalyst

-

Anhydrous solvent (e.g., ethanol, tetrahydrofuran)

-

Hydrogen gas (high pressure)

-

High-pressure reactor (autoclave)

-

Filtration apparatus

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a high-pressure reactor, dissolve pimelonitrile in an anhydrous solvent.

-

Carefully add the Raney Nickel or Pd/C catalyst to the solution. The catalyst loading is typically 5-10% by weight of the pimelonitrile.

-

Seal the reactor and purge it several times with nitrogen gas to remove any oxygen.

-

Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 atm).

-

Heat the reactor to the reaction temperature (typically 100-150 °C) with vigorous stirring.

-

Monitor the reaction progress by measuring the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Purge the reactor with nitrogen gas.

-

Filter the reaction mixture to remove the catalyst. The catalyst is pyrophoric and should be handled with care under a wet, inert atmosphere.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

Logical Workflow for Synthesis of this compound

References

- 1. US8674020B2 - Process for preparing polyamides - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Preliminary Results on Preparation and Performance of a Self-Emulsifying Waterborne Epoxy Curing Agent at Room Temperature [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

In-depth Technical Guide on 1,7-Diaminoheptane: Synthesis, Applications, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Diaminoheptane, also known as heptamethylenediamine, is a linear aliphatic diamine with the chemical formula NH₂(CH₂)₇NH₂. This versatile organic compound serves as a crucial building block in various chemical syntheses, finding applications in the development of advanced materials and as a precursor in the synthesis of pharmacologically active compounds. Its two primary amine groups, located at the termini of a seven-carbon chain, allow it to participate in a wide range of chemical reactions, including polymerization, acylation, and alkylation. This technical guide provides a comprehensive review of the current research on 1,7-diaminoheptane, focusing on its synthesis, key applications, and available toxicological data.

Chemical and Physical Properties

1,7-Diaminoheptane is a colorless to off-white solid at room temperature with a characteristic amine odor. It is soluble in water and various organic solvents.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 646-19-5 | [1] |

| Molecular Formula | C₇H₁₈N₂ | [1] |

| Molecular Weight | 130.23 g/mol | [1] |

| Melting Point | 26-30 °C | [1] |

| Boiling Point | 223-225 °C | [1] |

| Flash Point | 87 °C | [1] |

| Appearance | Off-white solid | [1] |

Synthesis of 1,7-Diaminoheptane

While specific, detailed industrial synthesis protocols for 1,7-diaminoheptane are not extensively published in readily available literature, its synthesis can be approached through several established methods for preparing primary amines. The most common precursors for such syntheses include dinitriles, dihalides, and dicarboxylic acids.

Catalytic Hydrogenation of Pimelonitrile

A prevalent industrial method for the synthesis of α,ω-diamines is the catalytic hydrogenation of the corresponding dinitrile. In the case of 1,7-diaminoheptane, the starting material would be pimelonitrile (heptanedinitrile).

Experimental Protocol (Representative):

-

Reaction Setup: A high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls is charged with pimelonitrile and a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

Catalyst: A Raney nickel or cobalt catalyst is typically used for this type of hydrogenation. The catalyst is added to the reactor under an inert atmosphere to prevent deactivation.

-

Hydrogenation: The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas. The reaction mixture is heated and stirred vigorously. Reaction conditions can vary, but typical ranges are temperatures of 100-150°C and hydrogen pressures of 50-150 atm.

-

Monitoring: The reaction progress is monitored by measuring the uptake of hydrogen.

-

Work-up: Upon completion, the reactor is cooled, and the excess hydrogen is carefully vented. The catalyst is removed by filtration.

-

Purification: The solvent is removed from the filtrate by rotary evaporation. The crude 1,7-diaminoheptane is then purified by fractional distillation under reduced pressure.

Gabriel Synthesis from 1,7-Dihaloheptane

The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, avoiding the over-alkylation that can occur with direct amination.[2][3]

Experimental Protocol (Representative):

-

Formation of Potassium Phthalimide: Phthalimide is reacted with a base, such as potassium hydroxide or potassium carbonate, in a suitable solvent like dimethylformamide (DMF) to form potassium phthalimide.

-

Alkylation: 1,7-dihaloheptane (e.g., 1,7-dibromoheptane) is added to the solution of potassium phthalimide. The mixture is heated to facilitate the nucleophilic substitution reaction, forming N-(7-haloheptyl)phthalimide and subsequently the bis-phthalimide derivative.

-

Hydrolysis/Hydrazinolysis: The resulting N-substituted phthalimide derivative is cleaved to release the primary amine. This is typically achieved by refluxing with a strong acid (e.g., HCl) or, more commonly, by treatment with hydrazine (Ing-Manske procedure) in a solvent like ethanol.[3]

-

Purification: After the cleavage step, the phthalhydrazide byproduct is filtered off. The filtrate, containing 1,7-diaminoheptane, is then purified by extraction and subsequent distillation.

References

Spectroscopic Profile of 1,7-Heptanediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,7-Heptanediamine (CAS RN: 646-19-5), a linear aliphatic diamine. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.68 | Triplet | 4H | -CH₂-NH₂ (C1, C7) |

| ~1.45 | Quintet | 4H | -CH₂-CH₂-NH₂ (C2, C6) |

| ~1.31 | Multiplet | 6H | -CH₂- (C3, C4, C5) & -NH₂ |

Note: The -NH₂ proton signal may be broad and its chemical shift can vary with solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~42.9 | C1, C7 |

| ~34.0 | C2, C6 |

| ~29.5 | C4 |

| ~27.0 | C3, C5 |

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300-3500 | Medium, Sharp | N-H Stretch | Primary Amine (-NH₂) |

| 2850-2960 | Strong | C-H Stretch | Alkane (-CH₂-) |

| 1580-1650 | Medium | N-H Bend | Primary Amine (-NH₂) |

| 1020-1250 | Medium to Weak | C-N Stretch | Aliphatic Amine |

| 665-910 | Strong, Broad | N-H Wag | Primary Amine (-NH₂) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 130 | Low | [M]⁺ (Molecular Ion) |

| 30 | High | [CH₂NH₂]⁺ (Base Peak) |

| 56 | Medium | [C₄H₈]⁺ or fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Actual parameters may vary based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.[1] Ensure the sample is fully dissolved.

-

Instrumentation : The data is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[1]

-

¹H NMR Acquisition :

-

Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.[1]

-

Acquisition Parameters : Typical parameters include a 30-degree pulse width, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquisition Parameters : A proton-decoupled ¹³C NMR spectrum is typically acquired with a 90-degree pulse width, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy. A significantly higher number of scans is required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Neat Liquid : As this compound is a low-melting solid, it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) after gentle warming.

-

Solution : Alternatively, a solution can be prepared in a suitable solvent (e.g., CCl₄) and analyzed in a solution cell.

-

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition : A background spectrum of the empty sample holder (or the solvent) is first recorded. The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Sample Introduction : The sample is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS) or direct infusion. For GC-MS, a dilute solution of the analyte is injected into the GC, which separates it from the solvent and any impurities before it enters the mass spectrometer.

-

Ionization : Electron Ionization (EI) is a common method for the analysis of small molecules like this compound.[2] In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole.[3]

-

Detection : The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualized Workflow: Spectroscopic Analysis of a Chemical Compound

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

1,7-Heptanediamine: A Comprehensive Technical Guide to Safety, Handling, and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Heptanediamine, also known as heptamethylenediamine, is a linear aliphatic diamine with the chemical formula C₇H₁₈N₂.[1][2] It serves as a versatile building block in organic synthesis and is of interest to researchers in various fields, including drug development and materials science. This document provides an in-depth technical overview of the safety, handling, and toxicological profile of this compound, based on currently available data. It is intended to equip laboratory personnel with the necessary information to handle this compound safely and effectively.

Physical and Chemical Properties

This compound is a solid at room temperature with a low melting point. It is soluble in water and other polar organic solvents.[3][4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₈N₂ | [1][2] |

| Molecular Weight | 130.23 g/mol | [1][2] |

| CAS Number | 646-19-5 | [1][2] |

| Appearance | Off-white to pale cream or yellow solid, may also appear as crystals, lumps, or a clear liquid melt. | [5] |

| Melting Point | 26 - 30 °C (78.8 - 86 °F) | [2][3] |

| Boiling Point | 223 - 225 °C (433.4 - 437 °F) at 760 mmHg | [2][3] |

| Flash Point | 87 °C (188.6 °F) | |

| Solubility | Soluble in water. | [3][4] |

| Odor | No information available. |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazard associated with this compound is its corrosivity.

GHS Classification:

Signal Word: Danger[2]

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets provided by suppliers.[1][2][3][6] Key precautions include avoiding contact with skin and eyes, using in a well-ventilated area, and wearing appropriate personal protective equipment.[6]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[6] Available safety data sheets indicate that there is no quantitative data available for acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, or reproductive toxicity.[6]

-

Acute Toxicity: No product information is available.

-

Irritation: The substance causes burns by all exposure routes.

-

Sensitization: No information is available regarding its potential to cause skin sensitization.

-

Chronic Exposure: Long-term exposure to respiratory irritants may result in airways disease.[1]

Given the lack of comprehensive toxicological data, this compound should be handled with a high degree of caution, assuming it to be toxic.

Handling, Storage, and Emergency Procedures

Safe Handling

-

Engineering Controls: Use only under a chemical fume hood. Ensure that eyewash stations and safety showers are in close proximity to the workstation.

-

Personal Protective Equipment (PPE):

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Store in a corrosives area.

-

Store under an inert atmosphere to protect from moisture and air.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7]

Accidental Release Measures

-

Evacuate personnel from the affected area.

-

Wear appropriate PPE.

-

Avoid generating dust.[6]

-

Sweep up the spilled solid material and place it into a suitable container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

First-Aid Measures

-

Eye Contact: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing and shoes. Wash off with soap and plenty of water. Get immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get immediate medical attention.

Experimental Protocols

Detailed experimental protocols for toxicological studies of this compound are not publicly available. The following is a generalized workflow for handling a corrosive solid chemical like this compound in a research setting.

Caption: A generalized workflow for the safe handling of corrosive solids like this compound.

Potential Biological Interactions

Specific signaling pathways involving this compound have not been elucidated in the available literature. However, as a diamine, it can be hypothesized to interact with cellular components in a manner similar to other polyamines, which are known to play roles in various cellular processes. The following diagram illustrates a conceptual model of the potential cellular interactions of an exogenous diamine.

Caption: A conceptual model illustrating potential cellular interactions of this compound.

Conclusion

This compound is a corrosive compound that requires careful handling in a laboratory setting. While comprehensive toxicological data is currently lacking, its corrosive nature necessitates the use of stringent safety precautions, including the use of a chemical fume hood and appropriate personal protective equipment. Researchers and drug development professionals should adhere to the handling and storage guidelines outlined in this document and the manufacturer's safety data sheet to minimize the risk of exposure and ensure a safe working environment. Further toxicological studies are warranted to fully characterize the safety profile of this compound.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. This compound | C7H18N2 | CID 69533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,7-Diaminoheptane 646-19-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 1,7-Diaminoheptane, 98% | Fisher Scientific [fishersci.ca]

- 5. 1,7-DIAMINOHEPTANE | 646-19-5 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 1,7-Diaminoheptane, 98% | Fisher Scientific [fishersci.ca]

Methodological & Application

Application Notes and Protocols: 1,7-Heptanediamine in Polymer Synthesis

Introduction

1,7-Heptanediamine, also known as heptamethylenediamine, is a linear aliphatic diamine with the formula H₂N-(CH₂)₇-NH₂.[1] Its seven-carbon chain makes it a valuable monomer for the synthesis of specialty polyamides and other polymers. Polyamides derived from this compound, often designated as PA7, possess a unique combination of properties conferred by the odd-numbered carbon chain, which influences crystallinity, melting point, and water absorption. These characteristics position them as performance materials in various demanding applications. This document provides detailed application notes and experimental protocols for researchers and scientists interested in utilizing this compound for polymer synthesis.

Application Notes

Polyamides synthesized using this compound serve as high-performance engineering plastics.[2] The incorporation of a seven-carbon diamine segment can lead to polymers with lower melting points and glass transition temperatures compared to shorter-chain polyamides like PA6,6, potentially improving processability. Key applications include:

-

Engineering Thermoplastics: As a component in semi-aromatic polyamides, it can enhance flexibility and impact resistance while maintaining good thermal stability.[3][4] These materials are suitable for automotive parts, electrical connectors, and industrial machinery components where a balance of mechanical strength, toughness, and chemical resistance is required.[2][5]

-

Fibers and Filaments: The resulting polyamides can be spun into fibers for textiles, ropes, and industrial filaments.[3] These fibers exhibit high tensile strength, abrasion resistance, and durability.[3]

-

Specialty Polymers: this compound is used to create copolymers with tailored properties, such as improved moisture resistance and dimensional stability, which are critical for precision-molded parts.[6]

-

Hydrogels and Biomedical Materials: Its bifunctional nature makes it a useful crosslinking agent in the synthesis of hydrogels for applications in tissue engineering and drug delivery systems.[7]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₁₈N₂ | [8] |

| Molecular Weight | 130.23 g/mol | [7] |

| CAS Number | 646-19-5 | [7][8] |

| Appearance | Colorless to white solid/lump | [7] |

| Melting Point | 26-29 °C | [7][9] |

| Boiling Point | 223-225 °C | [7][9] |

| Density | 0.86 g/cm³ at 20°C | |

| Solubility | Soluble in water, ethanol, acetone, ether, benzene | [9] |

Table 2: Representative Mechanical Properties of a Semi-Aromatic Polyamide

(Note: The following data is for a copolyamide based on a similar branched diamine (MPMD), terephthalic acid, and isophthalic acid, and serves as a representative example of the performance achievable with semi-aromatic polyamides.)

| Property | Value | Reference(s) |

|---|---|---|

| Tensile Strength | > 100 MPa | [2] |

| Flexural Modulus | > 3.20 GPa | [2] |

| Flexural Strength | > 135 MPa | [2] |

| Notched Izod Impact Strength | 10.70 kJ/m² | [2] |

| Unnotched Izod Impact Strength | 142 kJ/m² |[2] |

Polymerization Reaction and Logic Diagrams

Experimental Protocols

Protocol 1: Melt Polycondensation for Semi-Aromatic Polyamide (e.g., PA 7,T/7,I)

This protocol is a representative procedure for synthesizing a high-performance semi-aromatic polyamide and is adapted from established industrial practices.[2]

Materials:

-

This compound (HMD)

-

Terephthalic Acid (TPA)

-

Isophthalic Acid (IPA)

-

Sodium Hypophosphite (Catalyst)

-

Deionized Water

Equipment:

-

High-pressure stainless-steel reactor equipped with a mechanical stirrer, nitrogen inlet, pressure gauge, thermocouple, and a distillation column/condenser.

-

Vacuum pump

-

Extruder and pelletizer

-

Drying oven

Procedure:

-

Reactor Charging: Charge the reactor with terephthalic acid, isophthalic acid, and an aqueous solution of this compound. A molar excess of the diamine (e.g., 6-7 mol%) can be used to control molecular weight and compensate for any loss during polymerization.[2] Add the catalyst (e.g., up to 150 ppm relative to the diacids).[2]

-

Stage 1: Pressurization and Heating: Seal the reactor and purge thoroughly with high-purity nitrogen. Begin stirring and heat the mixture to approximately 220-240°C. The pressure will rise due to the generation of steam. Maintain a pressure of around 250-300 psi for 60-90 minutes to allow for initial prepolymer formation.

-

Stage 2: Pressure Reduction: Slowly vent the steam from the reactor over 60-90 minutes, allowing the pressure to decrease to atmospheric pressure while maintaining the temperature. This step removes the bulk of the water of condensation, driving the polymerization reaction forward.

-

Stage 3: Vacuum Polymerization: Once at atmospheric pressure, apply a vacuum to the reactor. Gradually increase the vacuum to a high level (<1-2 torr) while simultaneously increasing the temperature to 280-300°C. Continue the reaction under these conditions for 30-60 minutes. The high temperature and vacuum facilitate the removal of the remaining water and drive the polymer to a high molecular weight. The viscosity of the melt will increase significantly, which can be monitored by the stirrer torque.

-

Extrusion and Pelletization: Once the desired viscosity is reached, pressurize the reactor with nitrogen and extrude the molten polymer through a die into a water bath to form a solid strand.

-

Drying and Characterization: Pelletize the cooled strand. Dry the resulting pellets under vacuum at 80-100°C for 12-24 hours to remove residual moisture before further processing or analysis. Characterize the polymer for relative viscosity, thermal properties (DSC, TGA), and mechanical properties (tensile, flexural, impact testing).

Protocol 2: Low-Temperature Solution Polycondensation

This method is suitable for laboratory-scale synthesis, especially when using more reactive monomers like diacid chlorides.

Materials:

-

This compound

-

Terephthaloyl Chloride (TPC) or Isophthaloyl Chloride (IPC)

-

N-methyl-2-pyrrolidone (NMP), anhydrous

-

Pyridine or Triethylamine (acid scavenger)

-

Methanol (non-solvent for precipitation)

Equipment:

-

Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and dropping funnel.

-

Low-temperature bath (ice-water or dry ice-acetone)

-

Beaker, filter funnel, and vacuum flask

-

Vacuum oven

Procedure:

-

Diamine Solution Preparation: In a dry, nitrogen-purged flask, dissolve a precise amount of this compound and the acid scavenger (e.g., 2.2 equivalents based on the diacid chloride) in anhydrous NMP. Cool the flask to 0°C using an ice bath.

-

Diacid Chloride Addition: Dissolve an equimolar amount of the diacid chloride (e.g., TPC) in a small amount of anhydrous NMP and place it in the dropping funnel.

-

Polymerization: Add the diacid chloride solution dropwise to the stirred diamine solution over 30-45 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 4-6 hours. The solution will become viscous as the polymer forms.

-

Polymer Precipitation: Pour the viscous polymer solution into a large beaker of rapidly stirring methanol. A fibrous white solid (the polyamide) will precipitate.

-

Purification: Continue stirring for 30 minutes, then collect the polymer by vacuum filtration. Wash the polymer thoroughly with fresh methanol to remove unreacted monomers, NMP, and the salt byproduct of the acid scavenger. Wash again with hot water to ensure complete removal of salts.

-

Drying: Dry the purified polymer in a vacuum oven at 60-80°C overnight until a constant weight is achieved.

-

Characterization: The resulting polymer can be characterized for its inherent viscosity, solubility, and thermal properties (DSC, TGA). Films can be cast from solutions in solvents like DMAc or NMP for mechanical testing.

References

- 1. Understanding Adipic Acid and Its Role in Hexamethylenediamine Production - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 2. WO2015175775A1 - Amorphous high performance polyamide - Google Patents [patents.google.com]

- 3. Polyamides [essentialchemicalindustry.org]

- 4. EP0490482A2 - Polyamides from polyetheramines, hexamethylene diamine and adipic acid - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

- 8. Polyamide - Dytek [dytek.invista.com]

- 9. mdpi.com [mdpi.com]

Advancements in Tissue Engineering and Drug Delivery: Applications of 1,7-Heptanediamine-Based Biomaterials

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 1,7-Heptanediamine, a versatile linear aliphatic diamine, is emerging as a critical building block in the synthesis of advanced biomaterials for tissue engineering and drug delivery. Its seven-carbon chain imparts a unique combination of flexibility and hydrophobicity to polymers, enabling the creation of biocompatible materials with tunable properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of pH-responsive hydrogels and biodegradable poly(ester amide) scaffolds.

Section 1: pH-Responsive Aminated Alginate Hydrogels for Controlled Drug Delivery

The covalent modification of sodium alginate with this compound yields a pH-responsive hydrogel with significant potential for controlled drug delivery. The amine groups introduced by this compound are protonated at acidic pH, leading to a more compact hydrogel structure, and deprotonated at physiological pH, resulting in increased swelling and subsequent drug release.[1][2]

Quantitative Data Summary

| Property | DAH-g-SA Hydrogel | Control (Sodium Alginate Beads) | Reference |

| Swelling Behavior at pH 4.4 | Lower swelling | Higher swelling | [1] |

| Swelling Behavior at pH 7.4 | Significantly enhanced swelling | Lower swelling | [1] |

| Drug Release in Simulated Gastric Fluid (SGF, acidic pH) | Fractional release (e.g., 3.2% for insulin) | - | [1] |

| Drug Release in Simulated Intestinal Fluid (SIF, neutral pH) | Maximum release (e.g., 83% for insulin) | - | [1] |

Experimental Protocols

Protocol 1.1: Synthesis of this compound-grafted-Sodium Alginate (DAH-g-SA) Hydrogel

This protocol is based on the method described by Khodayar et al. (2023).[1][3]

Materials:

-

Sodium Alginate (SA)

-

This compound (DAH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer

-

Calcium chloride (CaCl₂)

-

Distilled water

Procedure:

-

Dissolve sodium alginate in MES buffer to form a homogeneous solution.

-

Add EDC and NHS to the alginate solution to activate the carboxylic acid groups. Stir for 30 minutes at room temperature.

-

Slowly add this compound to the activated alginate solution.

-

Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

-

Dialyze the resulting solution against distilled water for 3 days to remove unreacted reagents.

-

Freeze-dry the purified DAH-g-SA solution to obtain a solid product.

-

To form hydrogel beads, dissolve the DAH-g-SA powder in distilled water and extrude the solution dropwise into a CaCl₂ solution.

-

Allow the beads to crosslink for 30 minutes, then collect and wash them with distilled water.

Protocol 1.2: Swelling Studies of DAH-g-SA Hydrogels

Procedure:

-

Weigh the dry hydrogel beads (Wd).

-

Immerse the beads in buffer solutions of different pH (e.g., pH 4.4 and pH 7.4) at 37°C.[1]

-

At predetermined time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogels (Ws).

-

Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd.[4][5][6][7]

Protocol 1.3: In Vitro Drug Release Study

Procedure:

-

Load the drug of interest into the DAH-g-SA hydrogels during the crosslinking step by adding the drug to the DAH-g-SA solution before extrusion into CaCl₂.

-

Place the drug-loaded hydrogels in a release medium (e.g., simulated gastric fluid, pH 1.2, followed by simulated intestinal fluid, pH 7.4).[8][9]

-

At specific time points, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

-

Determine the concentration of the released drug in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).

-

Calculate the cumulative drug release percentage over time.

Visualization

Caption: pH-responsive drug release mechanism.

Section 2: Biodegradable Poly(ester amide) Scaffolds for Tissue Engineering

This compound can be incorporated into poly(ester amide)s (PEAs) to create biodegradable scaffolds for tissue engineering applications. The amide bonds contribute to the mechanical strength and thermal stability of the polymer, while the ester linkages ensure its degradability.[10][11][12] The aliphatic nature of this compound can enhance the flexibility of the resulting PEA.

Quantitative Data Summary

Note: Data for PEAs specifically containing this compound is limited. The following table provides representative data for α-amino acid-based PEAs, which share similar structural features and applications.

| Property | Representative PEA Scaffold | PCL Scaffold (Control) | Reference |

| Young's Modulus | Varies with composition | ~350 MPa | [13] |

| Water Contact Angle | Lower (more hydrophilic) | Higher (more hydrophobic) | [4] |

| Cell Adhesion and Proliferation | Enhanced | Good | [4][13] |

Experimental Protocols

Protocol 2.1: Synthesis of a Poly(ester amide) (PEA) using an Aliphatic Diamine

This protocol is adapted from methods for synthesizing PEAs from α-amino acids and aliphatic diols and diamines.[14][15]

Materials:

-

Di-p-toluenesulfonic acid salt of an amino acid-diol monomer (e.g., bis(L-leucine)-1,4-butanediol diester)

-

Sebacoyl chloride

-

This compound

-

Chloroform

-

Sodium carbonate solution

Procedure:

-

Dissolve the di-p-toluenesulfonic acid salt of the amino acid-diol monomer and this compound in an aqueous sodium carbonate solution.

-

In a separate beaker, dissolve sebacoyl chloride in chloroform.

-

Under vigorous stirring, add the organic solution to the aqueous solution to initiate interfacial polymerization.

-

Continue stirring for 1-2 hours.

-

Separate the organic layer and wash it with water, dilute acid, and then water again.

-

Precipitate the polymer by pouring the chloroform solution into a non-solvent like methanol.

-

Collect the precipitated PEA and dry it under vacuum.

Protocol 2.2: Fabrication of PEA Scaffolds by Solvent Casting/Particulate Leaching

Procedure:

-

Dissolve the synthesized PEA in a suitable solvent (e.g., chloroform, hexafluoroisopropanol).

-

Add a porogen, such as sieved sodium chloride particles of a desired size range (e.g., 200-400 µm), to the polymer solution.

-

Cast the mixture into a mold and allow the solvent to evaporate completely.

-

Immerse the resulting polymer-salt composite in distilled water to leach out the salt particles, creating a porous scaffold.

-

Wash the scaffold extensively with distilled water and then dry it.

Protocol 2.3: Cell Seeding and Viability Assay on PEA Scaffolds

Procedure:

-

Sterilize the PEA scaffolds using ethylene oxide or 70% ethanol followed by washing with sterile phosphate-buffered saline (PBS).

-

Place the scaffolds in a multi-well culture plate and pre-wet them with a cell culture medium.

-

Seed a suspension of cells (e.g., mesenchymal stem cells, fibroblasts) onto the scaffolds.

-

Allow the cells to adhere for a few hours before adding more culture medium.

-

Culture the cell-seeded scaffolds under standard cell culture conditions (37°C, 5% CO₂).

-

Assess cell viability at different time points (e.g., 1, 3, and 7 days) using a Live/Dead viability/cytotoxicity kit or an MTT assay.[16][17][18]

Visualization

Caption: Workflow for PEA scaffold development.

Section 3: Cell Signaling Pathways

The interaction of cells with biomaterial scaffolds is largely mediated by cell surface receptors that recognize specific ligands on the material surface, triggering intracellular signaling cascades.

Alginate-Based Scaffolds and Integrin Signaling

For alginate-based hydrogels, which are inherently bio-inert, the incorporation of cell adhesion motifs is crucial for promoting cell-matrix interactions. The most common approach is the covalent attachment of peptides containing the Arg-Gly-Asp (RGD) sequence.

Integrin-RGD Signaling Pathway:

-

Ligand Recognition: RGD peptides on the alginate scaffold are recognized by integrin receptors (e.g., αvβ3, α5β1) on the cell surface.[19][20]

-

Integrin Clustering and Focal Adhesion Formation: Binding of multiple integrins to the RGD ligands leads to integrin clustering and the recruitment of cytoplasmic proteins to form focal adhesions.

-

Activation of Focal Adhesion Kinase (FAK): FAK is a key signaling molecule that is activated upon integrin clustering.

-

Downstream Signaling: Activated FAK initiates a cascade of downstream signaling pathways, including the MAPK/ERK pathway, which regulates cell proliferation, survival, and differentiation.[21]

Visualization

References

- 1. Integrin-Adhesion Ligand Bond Formation of Preosteoblasts and Stem Cells in Three-Dimensional RGD Presenting Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Swelling Behavior of Sodium Alginate/Poly(vinyl alcohol) Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alginate-Based Biomaterials in Tissue Engineering and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01783E [pubs.rsc.org]

- 11. Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Additive Manufacturing of α-Amino Acid Based Poly(ester amide)s for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Versatile Biodegradable Poly(ester amide)s Derived from α-Amino Acids for Vascular Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 15. upcommons.upc.edu [upcommons.upc.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. cellmolbiol.org [cellmolbiol.org]

- 19. RGDfK-Peptide Modified Alginate Scaffold for Cell Transplantation and Cardiac Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Design of Functional RGD Peptide-Based Biomaterials for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1,7-Heptanediamine in Perovskite Photoluminescence Enhancement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal halide perovskites have emerged as highly promising materials for a new generation of optoelectronic devices, including solar cells and light-emitting diodes (LEDs). A critical challenge in maximizing the performance and stability of these devices is the mitigation of electronic defects, particularly at the surfaces and grain boundaries of the perovskite films. These defects can act as non-radiative recombination centers, quenching photoluminescence and reducing device efficiency.

Surface passivation using organic molecules has proven to be an effective strategy to address this issue. Among various passivating agents, diamines with long alkyl chains are of particular interest. This document provides detailed application notes and protocols on the use of 1,7-heptanediamine as a potential agent to enhance the photoluminescence of perovskites. While direct research on this compound is limited, the principles are drawn from extensive studies on similar long-chain diamines and alkylamines.

Mechanism of Action: The Role of Long-Chain Diamines

Long-chain diamines like this compound are believed to enhance perovskite photoluminescence through a multi-faceted mechanism, primarily centered on surface defect passivation.

-

Defect Passivation: The two amine functional groups (-NH₂) at the ends of the this compound molecule can act as Lewis bases. They can coordinate with undercoordinated lead (Pb²⁺) ions on the perovskite surface, which are common defect sites. This interaction neutralizes these charge traps, thereby reducing non-radiative recombination pathways.

-

Suppression of Ion Migration: The long, flexible heptyl chain of the diamine can form a protective, hydrophobic layer on the perovskite surface. This layer can sterically hinder the migration of mobile ions, such as iodide (I⁻), which is a known contributor to perovskite degradation and instability.[1]

-

Improved Film Quality: The presence of long-chain amines during or after perovskite film formation can influence the crystallization process, potentially leading to improved film morphology and reduced grain boundary defects.

The overall effect is a significant reduction in non-radiative recombination losses, leading to a higher photoluminescence quantum yield (PLQY) and longer charge carrier lifetimes.

Quantitative Data Summary

| Parameter | Control Perovskite Film | Perovskite Film with Long-Chain Amine/Diamine Passivation | Reference(s) |

| Photoluminescence Quantum Yield (PLQY) | 1-20% | Up to 80% or higher | [2] |

| Average PL Lifetime (τ) | 0.1 - 1 µs | > 8 µs | [3] |

| Open-Circuit Voltage (VOC) in Solar Cells | ~1.0 V | > 1.1 V | [4][5][6] |

| Power Conversion Efficiency (PCE) in Solar Cells | 18-20% | > 22% | [7][8] |

Experimental Protocols

The following are detailed protocols for the application of this compound for the surface passivation of a standard methylammonium lead iodide (MAPbI₃) perovskite thin film.

Protocol 1: Post-Synthesis Surface Treatment

This is the most common method for applying passivating agents.

Materials:

-

MAPbI₃ perovskite thin film on a suitable substrate (e.g., FTO glass)

-

This compound

-

Anhydrous isopropanol (IPA)

-

Spin coater

-

Hotplate

Procedure:

-

Prepare the Passivation Solution: Prepare a dilute solution of this compound in anhydrous IPA. A typical starting concentration is 0.1 to 1.0 mg/mL. The optimal concentration will need to be determined experimentally.

-

Perovskite Film Preparation: Fabricate a MAPbI₃ perovskite thin film using a standard procedure (e.g., one-step spin coating of a precursor solution of MAI and PbI₂ in DMF/DMSO).

-

Surface Treatment:

-

Place the freshly prepared and annealed perovskite film on the spin coater.

-

Dispense a sufficient amount of the this compound solution to cover the entire film surface (e.g., 100 µL for a 1 cm² substrate).

-

Spin coat at a moderate speed (e.g., 3000 rpm) for 30 seconds.

-

-

Annealing: Transfer the film to a hotplate and anneal at a low temperature (e.g., 70-100 °C) for 5-10 minutes to remove the solvent and promote the interaction between the diamine and the perovskite surface.

-

Characterization: The treated film is now ready for photoluminescence spectroscopy and other characterization techniques.

Protocol 2: Additive in the Antisolvent

This method incorporates the passivating agent during the perovskite film formation.

Materials:

-

MAPbI₃ precursor solution (MAI and PbI₂ in DMF/DMSO)

-

This compound

-

Antisolvent (e.g., chlorobenzene or ethyl acetate)

-

Spin coater

-

Hotplate

Procedure:

-

Prepare the Modified Antisolvent: Dissolve this compound in the chosen antisolvent at a concentration of 0.1 to 1.0 mg/mL.

-

Perovskite Film Deposition:

-

Spin coat the MAPbI₃ precursor solution onto the substrate.

-

During the spin coating process, at a designated time before the end of the spinning, dispense a sufficient amount of the this compound-containing antisolvent onto the spinning substrate. This will induce the crystallization of the perovskite film with the diamine present at the forming grain boundaries and surface.

-

-

Annealing: Anneal the film on a hotplate at a standard temperature for MAPbI₃ (e.g., 100 °C) for 10-15 minutes.

-

Characterization: The resulting film can then be characterized.

Characterization Techniques

To evaluate the effectiveness of the this compound treatment, the following characterization techniques are recommended:

-

Steady-State Photoluminescence (PL) Spectroscopy: To measure the enhancement in PL intensity.

-

Time-Resolved Photoluminescence (TRPL) Spectroscopy: To determine the charge carrier lifetime. An increase in lifetime indicates reduced non-radiative recombination.

-

Photoluminescence Quantum Yield (PLQY) Measurement: To quantify the radiative efficiency of the perovskite film.

-

X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of the diamine on the perovskite surface and to study the chemical interactions.

-

Scanning Electron Microscopy (SEM): To observe any changes in the film morphology.

-

Contact Angle Measurement: To assess the hydrophobicity of the film surface. An increased contact angle suggests the formation of a protective hydrophobic layer by the heptyl chains.

Visualizations

Caption: Mechanism of photoluminescence enhancement.

Caption: Experimental workflow for surface treatment.

References

- 1. Phenylalkylammonium passivation enables perovskite light emitting diodes with record high-radiance operational lifetime: the chain length matters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoluminescence quantum yield exceeding 80% in low dimensional perovskite thin-films via passivation control - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Correlating alkyl chain length with defect passivation efficacy in perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. Correlating alkyl chain length with defect passivation efficacy in perovskite solar cells [agris.fao.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

1,7-Heptanediamine: A Versatile Diamine Building Block in Organic Synthesis

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,7-Heptanediamine, also known as heptamethylenediamine, is a linear aliphatic diamine with the formula H₂N(CH₂)₇NH₂. Its structure, featuring primary amine groups at both ends of a flexible seven-carbon chain, makes it a valuable and versatile building block in various fields of organic synthesis. This document provides an overview of its applications in the synthesis of polyamides, pH-responsive hydrogels, and bioactive molecules, complete with detailed experimental protocols and characterization data.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 646-19-5 |

| Molecular Formula | C₇H₁₈N₂ |

| Molecular Weight | 130.23 g/mol |

| Appearance | White to almost white solid or liquid |

| Melting Point | 26-29 °C |

| Boiling Point | 223-225 °C |

| Solubility | Soluble in water and various organic solvents |

Application 1: Synthesis of Polyamide-7,10

This compound is an excellent monomer for the synthesis of specialty polyamides. The reaction with a diacyl chloride, such as sebacoyl chloride, via interfacial polymerization yields Polyamide-7,10. This method is robust and results in a high molecular weight polymer with desirable thermal and mechanical properties.

Experimental Protocol: Interfacial Polymerization of Polyamide-7,10

Materials:

-

This compound

-

Sebacoyl chloride

-

Sodium hydroxide (NaOH)

-

Hexane

-

Distilled water

-

Acetone

Procedure:

-

Aqueous Phase Preparation: Prepare an aqueous solution of this compound by dissolving a specific amount of the diamine in a dilute sodium hydroxide solution. The NaOH acts as an acid scavenger for the HCl produced during the polymerization.

-

Organic Phase Preparation: Prepare an organic solution by dissolving sebacoyl chloride in an immiscible organic solvent, such as hexane.

-

Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker, minimizing mixing to create a distinct interface. The polyamide film will form instantly at the interface.

-

Polymer Extraction: Using forceps, gently grasp the polymer film at the center of the interface and continuously pull it out of the beaker. A continuous rope of Polyamide-7,10 can be drawn.

-

Washing and Drying: Wash the collected polymer thoroughly with water and then with acetone to remove unreacted monomers and solvent. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

Reaction Scheme:

Caption: Synthesis of Polyamide-7,10 from this compound and Sebacoyl Chloride.

Characterization Data for Polyamide-7,10

| Analysis | Result |

| Yield | Typically > 80% |

| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~2920 & ~2850 (C-H stretch), ~1640 (Amide I, C=O stretch), ~1540 (Amide II, N-H bend) |

| Thermal Properties | Specific melting and glass transition temperatures can be determined by DSC. |

Application 2: pH-Responsive Hydrogels for Drug Delivery

This compound can be grafted onto polysaccharide backbones, such as sodium alginate, to create pH-responsive hydrogels. The amine groups introduced by the diamine provide pH-sensitivity, making these hydrogels promising materials for controlled drug delivery systems.

Experimental Protocol: Synthesis of this compound-grafted-Sodium Alginate (DAH-g-SA) Hydrogel.[1]

This protocol is based on the work of Khodayar et al. (2023).[1]

Materials:

-

Sodium alginate (SA)

-

This compound (DAH)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Hydrochloric acid (HCl)

-

Acetone

-

Ethanol

-

Distilled water

Procedure:

-

Activation of Sodium Alginate: Dissolve sodium alginate in distilled water. Add EDC and NHS to activate the carboxyl groups of the alginate. Stir the mixture at room temperature.

-

Grafting of this compound: Prepare a solution of this compound in dilute HCl. Add this solution to the activated alginate mixture and stir for 24 hours at ambient temperature.

-

Precipitation and Purification: Precipitate the aminated alginate derivative by adding excess acetone. Rinse the precipitate with ethanol and dry it at 40 °C.

-

Hydrogel Formation: The dried DAH-g-SA can be crosslinked into hydrogel beads or films, typically using divalent cations like Ca²⁺.

Workflow Diagram:

Caption: Workflow for the synthesis of DAH-g-SA pH-responsive hydrogels.

Swelling Behavior of DAH-g-SA Hydrogels

| pH | Swelling Ratio |

| 4.4 | Low |

| 7.4 | High |

The higher swelling at physiological pH (7.4) is attributed to the protonation of the amine groups, leading to electrostatic repulsion and expansion of the hydrogel network. This property is highly desirable for targeted drug release in the intestine.

Application 3: Synthesis of Deoxyhypusine Synthase Inhibitors